N-(2-Chloro-5-methoxybenzyl)propan-1-amine
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Overview
Description
N-(2-Chloro-5-methoxybenzyl)propan-1-amine is an organic compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a chloro and methoxy group attached to a benzyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-methoxybenzyl)propan-1-amine typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with propan-1-amine under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-methoxybenzyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(2-Chloro-5-methoxybenzyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-methoxybenzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxybenzyl)propan-1-amine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
N-(2-Chloro-4-methoxybenzyl)propan-1-amine: Similar structure but with the methoxy group in a different position, potentially altering its properties.
N-(2-Chloro-5-methylbenzyl)propan-1-amine: Contains a methyl group instead of a methoxy group, which can influence its chemical behavior.
Uniqueness
N-(2-Chloro-5-methoxybenzyl)propan-1-amine is unique due to the specific positioning of the chloro and methoxy groups on the benzyl ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-chloro-5-methoxyphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-3-6-13-8-9-7-10(14-2)4-5-11(9)12/h4-5,7,13H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOGKMGCOVKOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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